molecular formula C24H21N3O4S B4027915 2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

Cat. No.: B4027915
M. Wt: 447.5 g/mol
InChI Key: MWWYWPRTDYTHMU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methyl, and sulfamoylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the quinoline core. Subsequent functionalization steps, such as sulfonation and carboxamidation, are carried out to introduce the sulfamoylphenyl and carboxamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
  • 2-(4-methoxyphenyl)-N-(4-aminophenyl)quinoline-4-carboxamide
  • 2-(4-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Uniqueness

2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfamoyl group enhances its solubility and potential for hydrogen bonding, while the methoxy and methyl groups contribute to its electronic properties and stability .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-15-22(24(28)26-17-9-13-19(14-10-17)32(25,29)30)20-5-3-4-6-21(20)27-23(15)16-7-11-18(31-2)12-8-16/h3-14H,1-2H3,(H,26,28)(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWYWPRTDYTHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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